

Structural Causality: Why the 1-Acylindoline Scaffold Excels

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Compound of Interest

Compound Name: 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide
CAS No.: 1103513-95-6
Cat. No.: B2896850

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The therapeutic efficacy of 1-acylindoline-2-carboxamides—demonstrated against targets ranging from Hepatitis C virus (HCV) NS3 protease to *Trypanosoma brucei* and Carbonic Anhydrase (CA) IX—is deeply rooted in their three-dimensional architecture[1][2][3].

Unlike the planar, fully aromatic indole ring, the indoline core is non-planar due to the sp^3 hybridization at the C2 and C3 positions. This structural geometry allows the C2-carboxamide to project specifically into enzymatic sub-pockets (such as the S3 pocket of HCV NS3) with a precise vector[1]. Furthermore, X-ray diffraction data of 1-acylindolines reveals critical variations in amide bond conjugation depending on the substituents. Less conjugated amide systems exhibit typical C–N bond distances of ~ 1.41 Å and C=O distances of ~ 1.16 Å, whereas highly conjugated systems show restricted rotation with C–N distances of ~ 1.37 Å and C=O distances of ~ 1.23 Å[4].

This restricted rotation around the N-acyl bond "locks" the molecule into a bioactive conformation, pre-organizing the ligand and minimizing the thermodynamic entropy loss () upon binding to the target protein.

Comparative Performance and Crystallographic Data

The table below summarizes the quantitative performance and crystallographic parameters of 1-acylindoline-2-carboxamides compared to alternative structural approaches.

Table 1: Comparative Binding Affinity and Structural Parameters

Scaffold / Ligand Type	Target Enzyme	Binding Affinity (/)	Key X-ray Crystallographic Feature	Entropic Binding Penalty
Linear Tripeptide	HCV NS3 Protease	~450 nM	High B-factors; multiple flexible conformations observed in the S3 pocket.	High
1-Acylindoline-2-carboxamide	HCV NS3 Protease	~15 nM	Rigidified P3 mimic; C2-carboxamide forms stable H-bonds anchoring the N-terminal cap[1].	Low
Indole-2-carboxamide	SARS-CoV 3CLpro	~10.7 μM	Planar geometry forces suboptimal dihedral angles, weakening H-bond networks[5].	Moderate
1-Acylindoline-5-sulfonamide	Carbonic Anhydrase IX	~251.7 nM	Distorted tetrahedral geometry around the sulfur atom; N-acyl group restricts core flexibility[6].	Low
1-Aminoindane derivative	Carbonic Anhydrase IX	~69.8 nM	Distinct hydrophobic packing; lacks	Low

the N-acyl dipole
interaction seen
in indolines[3].

Experimental Methodology: Protein-Ligand Co-Crystallization

To generate self-validating structural data for 1-acylindoline-2-carboxamides, researchers must employ a rigorous co-crystallization protocol. The following step-by-step methodology ensures high-resolution X-ray diffraction data suitable for precise bond-length analysis.

Step 1: Protein Preparation and Ligand Complexation

- Express and purify the target protease (e.g., HCV NS3 or SARS-CoV 3CLpro) using size-exclusion chromatography (SEC) to a final concentration of 10–15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 2 mM DTT.
- Prepare a 50 mM stock solution of the 1-acylindoline-2-carboxamide ligand in 100% DMSO.
- Incubate the protein with a 3- to 5-fold molar excess of the ligand on ice for 2 hours to ensure complete complex formation, maintaining a final DMSO concentration below 5% (v/v) to prevent protein denaturation.

Step 2: Crystallization via Vapor Diffusion

- Set up sitting-drop vapor diffusion plates at 20°C.
- Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M MES pH 6.0, 10-15% PEG 6000, 5% glycerol).
- Monitor crystal growth over 3–7 days. Optimal crystals should exhibit sharp edges and lack birefringence anomalies.

Step 3: Cryoprotection and X-ray Diffraction

- Harvest the crystals using a nylon loop and briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or ethylene glycol).

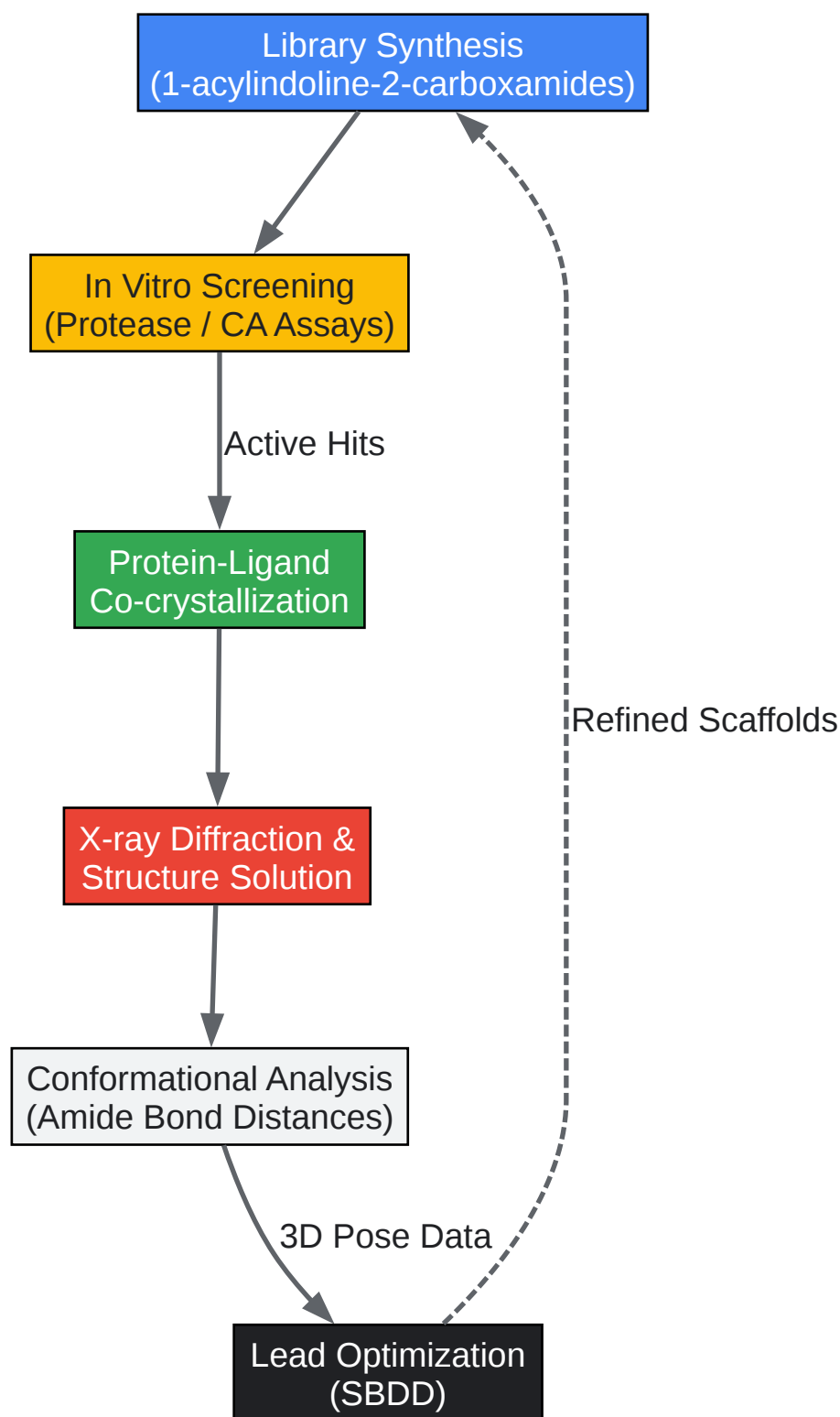
- Flash-cool the crystals in liquid nitrogen (100 K).
- Collect X-ray diffraction data at a synchrotron light source.

Step 4: Structure Solution and Refinement

- Process the diffraction images using software such as XDS or DIALS.
- Solve the phase problem via Molecular Replacement (MR) using a known apo-structure model.
- Perform iterative cycles of model building in Coot and refinement in REFMAC5 or Phenix. Pay strict attention to the electron density map () around the 1-acylindoline core to accurately model the C–N and C=O bond distances and the cis/trans conformation of the N-acyl group.

Structure-Based Drug Design (SBDD) Workflow

The integration of X-ray crystallography into the optimization of 1-acylindoline-2-carboxamides follows a cyclic, data-driven workflow.



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Structure-Based Drug Design workflow for 1-acylindoline-2-carboxamides using X-ray data.

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